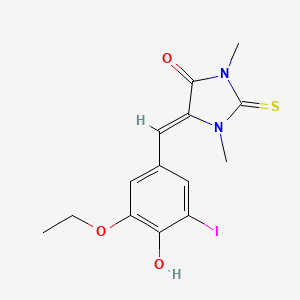![molecular formula C24H18N4O5S B3620373 (E)-3-(1,3-BENZODIOXOL-5-YL)-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3620373.png)
(E)-3-(1,3-BENZODIOXOL-5-YL)-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE
概要
説明
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-propenamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a quinoxaline moiety, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-propenamide typically involves multiple steps, including the formation of the benzodioxole ring, the quinoxaline moiety, and the sulfonamide linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-propenamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
科学的研究の応用
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-propenamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-N~1~-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-propenamide is unique due to its combination of a benzodioxole ring, a quinoxaline moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5S/c29-24(12-6-16-5-11-21-22(13-16)33-15-32-21)26-17-7-9-18(10-8-17)34(30,31)28-23-14-25-19-3-1-2-4-20(19)27-23/h1-14H,15H2,(H,26,29)(H,27,28)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJBPXDSCODZJD-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B3620299.png)
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B3620302.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B3620319.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B3620328.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-fluorobenzamide](/img/structure/B3620333.png)
![{2-bromo-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B3620335.png)
![N-[2-methyl-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3620340.png)
![3-(4-methoxyphenyl)-N-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]propanamide](/img/structure/B3620341.png)
![N-[(2-ethyl-4-iodophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B3620348.png)
![3-(2-chloro-6-fluorophenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3620363.png)
![4-{[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B3620370.png)
![4-FLUORO-N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B3620379.png)
![2-chloro-N-{5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3620386.png)

